Ocellatin-K1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VVDILKGAAKDLAGHLASKVMNKI |
Origin of Product |
United States |
Natural Occurrence and Isolation of Ocellatin K1
Identification of Ocellatin-K1 in Leptodactylus Species
This compound has been identified in the cutaneous secretions of multiple species within the Leptodactylus genus, highlighting its conservation across different frogs in this group. nih.govnih.gov
Isolation from Leptodactylus knudseni Cutaneous Secretions
This compound was first isolated from the skin secretions of the Amazonian toad-frog, Leptodactylus knudseni. nih.govcpu-bioinfor.org It is a peptide comprised of 25 amino acid residues. nih.gov The identification was achieved through the analysis of the frog's cutaneous secretions. nih.govcpu-bioinfor.org Leptodactylus knudseni is a species with a wide distribution across several South American countries, including Bolivia, Brazil, Colombia, Ecuador, French Guiana, Guyana, Peru, Suriname, and Venezuela. nih.gov The secretions of this species are known to contain various bioactive molecules. scielo.brcabidigitallibrary.org
Identification in Leptodactylus vastus
This compound has also been identified in the cutaneous secretions of Leptodactylus vastus. nih.govnih.gov Research on the skin secretions of L. vastus led to the characterization of peptides with a high degree of similarity to this compound. nih.gov Two truncated peptides were identified and named this compound(1–16) and this compound(1–21), as they were identical to the corresponding sections of the full this compound sequence. nih.gov The study aimed to identify bioactive molecules from the secretions of this tropical frog. researchgate.netnih.gov
Table 1: this compound and its Variants Identified in Leptodactylus Species
| Peptide Name | Species of Origin | Notes |
|---|---|---|
| This compound | Leptodactylus knudseni | Full peptide with 25 amino acids. nih.govcpu-bioinfor.org |
| This compound | Leptodactylus vastus | Also found in this species. nih.gov |
| This compound(1–16) | Leptodactylus vastus | A truncated version of this compound. nih.gov |
Methodologies for Peptide Isolation and Purification from Biological Sources
The isolation and purification of peptides like this compound from amphibian skin secretions involve a multi-step process designed to separate and identify individual compounds from a complex biological mixture. nih.govbohrium.com
The general workflow is as follows:
Stimulation and Collection of Secretions : The release of skin secretions from live amphibians is typically induced through non-invasive methods. Mild electrical stimulation of the dorsal skin surface is a common technique. bioscientifica.commdpi.com Chemical stimulation, either through injection or immersion in a solution containing agents like norepinephrine, can also be used to trigger the release of granular gland contents. nih.govbohrium.com The collected secretion is then often lyophilized (freeze-dried) and stored at low temperatures. bohrium.combioscientifica.com
Initial Purification and Fractionation : The crude, lyophilized secretion undergoes initial purification to separate the peptide components. This can involve the use of Sep-Pak cartridges to remove non-peptide materials. nih.gov The primary technique for separating the complex mixture into individual fractions is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govmdpi.comresearcher.lifescilit.com This method separates molecules based on their hydrophobicity, yielding numerous distinct fractions. bioscientifica.com
Peptide Identification and Characterization : Once fractionated, the peptides are identified. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to determine the precise molecular mass of the peptides in each fraction. cpu-bioinfor.orgnih.gov To determine the primary structure (the amino acid sequence), techniques such as de novo sequencing via mass spectrometry or molecular biology approaches like cDNA cloning are employed. nih.govconicet.gov.ar cDNA cloning allows for the determination of the complete prepro-peptide structure from its corresponding mRNA. nih.govresearchgate.net
Table 2: Common Methodologies in Peptide Isolation
| Step | Technique | Purpose |
|---|---|---|
| Secretion Collection | Mild Electrical Stimulation / Chemical Stimulation (e.g., Norepinephrine) | To induce the release of skin secretions from the amphibian. nih.govbioscientifica.com |
| Purification | Lyophilization (Freeze-Drying) / Sep-Pak Cartridges | To preserve the sample and perform initial cleanup. nih.govbohrium.combioscientifica.com |
| Separation | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the crude secretion into individual peptide fractions. nih.govmdpi.comresearcher.life |
| Identification | MALDI-TOF Mass Spectrometry / De novo Sequencing / cDNA Cloning | To determine the molecular weight and amino acid sequence of the isolated peptides. nih.govcpu-bioinfor.orgnih.govconicet.gov.ar |
Molecular Architecture and Primary Structure Analysis of Ocellatin K1
Determination of Amino Acid Sequence of Ocellatin-K1
This compound is a member of the ocellatin family of antimicrobial peptides (AMPs) originally isolated from the skin secretion of the Knudsen's thin-toed frog, Leptodactylus knudseni. uniprot.org Its primary structure consists of a 25-amino acid sequence. uniprot.org The definitive sequence was determined through protein-level analysis and is cataloged in the UniProt Knowledgebase under the accession number P86711. uniprot.org
Subsequent research has also identified fragments of this compound in the cutaneous secretions of the frog Leptodactylus vastus. nih.govnih.gov Through mass spectrometry analysis and de novo sequencing, two peptides were identified corresponding to truncated versions of this compound. These were named this compound(1–16) and this compound(1–21), with their primary structures confirmed by Edman degradation. nih.govrcaap.pt The identification of these fragments in a different species highlights the distribution of this peptide within the Leptodactylus genus. nih.gov
The amino acid sequences for the full-length peptide and its identified fragments are detailed below.
| Peptide | Amino Acid Sequence | Length | Source Organism |
|---|---|---|---|
| This compound | G-V-V-D-I-L-K-G-A-A-K-D-L-A-G-H-L-A-S-K-V-G-K-I-N | 25 | Leptodactylus knudseni |
| This compound(1–21) | G-V-V-D-I-L-K-G-A-A-K-D-L-A-G-H-L-A-S-K-V | 21 | Leptodactylus vastus |
| This compound(1–16) | G-V-V-D-I-L-K-G-A-A-K-D-L-A-G-H | 16 | Leptodactylus vastus |
Sequence Alignment and Homology with Other Ocellatin Peptides
The ocellatin family is characterized by a group of cationic peptides, typically 21 to 25 residues in length, that share significant sequence homology. researchgate.net Sequence alignment studies reveal that ocellatins have highly conserved residues at specific positions, which are considered crucial for their structure and function. nih.gov Notably, residues such as Glycine (B1666218) at position 1 (G¹), Aspartic Acid at position 4 (D⁴), and Lysine at positions 7 (K⁷) and 11 (K¹¹) are highly conserved across the family. nih.gov
This compound shares these characteristic features. Its sequence shows considerable similarity to other ocellatins isolated from various Leptodactylus species. For instance, a negatively charged glutamic acid residue at position 23 (E23) is a feature this compound shares with Ocellatin-1, Ocellatin-V1, V2, V3, and Ocellatin-P1, distinguishing them from others like Ocellatin-F, which has an Asparagine (N23) at that position. conicet.gov.arbiointerfaceresearch.com The alignment of this compound with other representative ocellatins demonstrates this conserved architecture. researchgate.netscielo.br
| Peptide | Sequence |
|---|---|
| This compound | GVVDILKGAAKDLAGHLASKVGKIN |
| Ocellatin-1 | GVVDILKGAGKDLLAHLVGKISEKV |
| Ocellatin-F1 | GVFDILKGAAKDIAGHLASKVANKL |
| Ocellatin-PT3 | GVIDIIKGAGKDLIAHAIGKLAEKV |
| Ocellatin-S1 | GVFDILKKAVKDIAGHLASKVANKL |
Note: Amino acid residues are represented by their single-letter codes. Gaps may be introduced in alignments to maximize similarity.
Post-Translational Modifications: C-Terminal Amidation
A common and significant post-translational modification found in many antimicrobial peptides, including the ocellatin family, is C-terminal amidation. biointerfaceresearch.comresearchgate.net This modification, where the C-terminal carboxyl group (-COOH) is replaced by an amide group (-CONH2), is crucial for the biological activity of many peptides. nih.govbiointerfaceresearch.com C-terminal amidation enhances the peptide's stability by protecting it from degradation by carboxypeptidases. biointerfaceresearch.com It also increases the net positive charge and can help stabilize alpha-helical structures, which is often important for the peptide's interaction with microbial membranes. biointerfaceresearch.comresearchgate.net
Studies have confirmed that most ocellatins are amidated at their C-terminus. nih.govscielo.br The full-length this compound isolated from L. knudseni is understood to be amidated, a feature typical for the majority of ocellatins. uniprot.orgnih.gov However, it is noteworthy that the truncated forms, this compound(1–16) and this compound(1–21), isolated from L. vastus were found to have a free carboxylic acid (R-COOH) at their C-terminus, indicating they were not amidated. nih.gov The absence of this amidation may contribute to the observed weaker antimicrobial activity of these specific fragments. researchgate.net
Genomic and Transcriptomic Insights into Ocellatin K1 Biosynthesis
Identification of Precursor Peptide Structures
The precursor peptides of ocellatins, including Ocellatin-K1, are synthesized as prepro-peptides. imrpress.comconicet.gov.ar These precursors characteristically possess a tripartite structure, a common feature among many amphibian AMPs. nih.govresearchgate.net This structure consists of three distinct domains: an N-terminal signal peptide, a central acidic spacer region, and a C-terminal domain containing the sequence of the mature, active peptide. imrpress.comconicet.gov.arnih.gov
This compound was first identified in the skin secretions of the frog Leptodactylus knudseni and has also been found in Leptodactylus vastus. nih.govuniprot.org While the complete amino acid sequence of the this compound precursor has not been explicitly detailed in published research, its structure can be inferred from the well-documented architecture of other ocellatin precursors. nih.govresearchgate.net
The signal peptide region is typically highly conserved across the ocellatin family, usually comprising 21 to 22 amino acids and ending with a characteristic cysteine residue. conicet.gov.arnih.gov This N-terminal sequence guides the prepro-peptide into the secretory pathway. Following the signal peptide is an acidic pro-region of variable length, which terminates with a specific cleavage signal. nih.gov The final C-terminal section is the domain that corresponds to the mature this compound peptide. nih.govresearchgate.net The primary amino acid sequence of the mature this compound has been determined and is detailed in the table below.
| Compound Name | Amino Acid Sequence | Length (Amino Acids) | Originating Species | UniProt Accession |
|---|---|---|---|---|
| This compound | GVVDILKGAAKDLAGHLASKVMNKI | 25 | Leptodactylus knudseni | P86711 uniprot.org |
cDNA Cloning and Sequencing of this compound Prepro-peptides
Molecular biology techniques, specifically the cloning and sequencing of complementary DNA (cDNA), have been instrumental in elucidating the precursor structures of numerous ocellatins. conicet.gov.arnih.gov This process typically involves constructing a cDNA library from messenger RNA (mRNA) extracted from the frog's skin glands, where these peptides are synthesized. nih.govresearchgate.net
Although the specific cDNA encoding the full this compound prepro-peptide has not been published, related research on truncated versions of the peptide from Leptodactylus vastus has confirmed portions of its sequence through direct protein sequencing. nih.gov Researchers identified two fragments corresponding to the first 16 and 21 amino acids of this compound, which they named this compound(1–16) and this compound(1–21), respectively. nih.gov The identification of these fragments further confirms the expression of the this compound sequence in this species.
| Peptide Fragment | Amino Acid Sequence | Length (Amino Acids) | Identified In |
|---|---|---|---|
| This compound(1–16) | GVVDILKGAAKDLAGH | 16 | Leptodactylus vastus nih.gov |
| This compound(1–21) | GVVDILKGAAKDLAGHLASKV | 21 | Leptodactylus vastus nih.gov |
Mechanisms of Prepro-peptide Processing and Maturation
The conversion of the this compound prepro-peptide into the mature, active form requires a series of precise post-translational modifications. imrpress.com This maturation pathway is consistent with that observed for other secretory peptides and ocellatin family members. nih.govfrontiersin.org
The process begins with the cleavage of the N-terminal signal peptide, which occurs as the precursor is directed into the endoplasmic reticulum. imrpress.com The subsequent maturation step involves the excision of the mature peptide from the remainder of the precursor. This is accomplished by endoproteases that recognize and cleave at specific sites. For ocellatins and many other amphibian peptides, this cleavage occurs at a canonical dibasic processing signal, typically a Lysine-Arginine (Lys-Arg) pair, located at the C-terminus of the acidic spacer region. conicet.gov.arnih.govresearchgate.net
A final, crucial modification for this compound is the amidation of its C-terminal residue. uniprot.org The mature this compound sequence ends with an isoleucine amide (Ile-NH₂). uniprot.org This C-terminal amidation is a common feature in bioactive peptides and is known to enhance stability and activity. The amidation process requires a glycine (B1666218) residue to be present immediately following the mature peptide sequence in the precursor. This glycine serves as the nitrogen donor for the amide group in a reaction catalyzed by a specific enzyme complex. nih.gov Therefore, the this compound precursor gene must code for a glycine residue at the position immediately following the C-terminal isoleucine of the mature peptide sequence.
Compound Reference Table
Conformational Dynamics and Structural Prediction of Ocellatin K1
Theoretical Models of Three-Dimensional Structure
The three-dimensional (3D) structure of Ocellatin-K1 has been elucidated primarily through theoretical modeling and NMR studies, often in comparison with other ocellatins like Ocellatin-F1. researchgate.netrcsb.org Computational models are crucial for understanding its structure-function relationship.
One common approach involves homology modeling, where the known 3D structure of a similar peptide serves as a template. For instance, this compound has been modeled using the structure of Ocellatin-F1, a well-studied peptide with a known potent ability to permeate bacterial membranes. researchgate.netnih.gov These models predict that this compound, like other ocellatins, adopts a predominantly alpha-helical conformation, which is a characteristic feature of many linear antimicrobial peptides. nih.gov
Structural databases provide access to theoretical models of this compound. For example, the AlphaFoldDB contains a predicted 3D structure for the peptide. uniprot.org Additionally, 3D structural models have been generated to compare ocellatins from different frog species, such as Leptodactylus vastus and Leptodactylus knudseni, the latter being the source of this compound. nih.govresearchgate.net These comparative models help in understanding the structural basis for the varied activities among different ocellatin peptides. The models often highlight conserved residues critical for the amphipathic α-helix structure, such as Glycine (B1666218) (G) at position 1, Aspartic acid (D) at position 4, and Lysine (K) residues at positions 7 and 11. nih.gov
| Database | Accession ID | Organism | Description |
|---|---|---|---|
| UniProtKB/Swiss-Prot | P86711 | Leptodactylus knudseni (Knudsen's thin-toed frog) | Primary protein sequence and annotation. uniprot.org |
| AlphaFoldDB | P86711 | Leptodactylus knudseni | Predicted 3D structure model. uniprot.org |
| RCSB PDB | 5U9Y | Leptodactylus knudseni | NMR structure of a mutant this compound (as Ocellatin-F1). rcsb.org |
Alpha-Helical Propensity and Conformational Transitions in Membrane Environments
A defining characteristic of this compound and related peptides is their ability to undergo significant conformational changes upon interacting with different environments. In an aqueous solution, fragments of this compound tend to exist in a disordered or random coil state. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid micelles, they exhibit a strong propensity to fold into an alpha-helical structure. nih.govresearchgate.netnih.gov
This transition is crucial for its biological activity. The hydrophobic environment of a cell membrane induces the peptide to adopt an amphipathic alpha-helix, a structure where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. nih.gov This amphipathic nature facilitates the peptide's insertion into and disruption of the lipid bilayer of bacterial membranes. biointerfaceresearch.com
Circular dichroism (CD) spectroscopy experiments on fragments this compound(1–16) and this compound(1–21) have demonstrated this conformational transition. nih.gov In aqueous solution, the CD spectra are characteristic of a random coil. As the concentration of the membrane-mimicking solvent TFE is increased, the spectra shift to one indicative of significant alpha-helical content. nih.gov Studies on related ocellatins show they can achieve up to 90% helical content in membrane-like conditions. nih.gov This transition from a disordered state to an ordered alpha-helix is a hallmark of many membrane-active peptides and is a key event in their mechanism of action. nih.gov
| Environment | Predominant Conformation | Experimental Evidence |
|---|---|---|
| Aqueous Solution | Random Coil / Disordered | Circular Dichroism (CD) Spectroscopy. nih.gov |
| Membrane-Mimicking (e.g., TFE, SDS micelles) | Alpha-Helix | Circular Dichroism (CD) Spectroscopy, NMR. nih.govrcsb.orgnih.gov |
Computational Approaches for Structural Analysis: Molecular Dynamics and Quantum Chemical Calculations
Computational methods are indispensable for investigating the structural dynamics and electronic properties of peptides like this compound at an atomic level. researchgate.netsemanticscholar.org
Molecular Dynamics (MD) simulations are widely used to study the conformational flexibility and stability of ocellatins. researchgate.net In these simulations, the movements of atoms in the peptide and its surrounding environment (like water or a model membrane) are calculated over time. Trajectory analyses from MD simulations provide insights into key structural parameters such as:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the simulated peptide and a reference structure, indicating structural stability.
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the peptide.
Radius of Gyration (Rg): Describes the compactness of the peptide's structure.
These analyses have been used on ocellatin peptides to confirm the stability of their alpha-helical conformations. researchgate.netnih.gov MD simulations are also employed to model the interaction of the peptide with bacterial membranes, elucidating the process of insertion and pore formation. researchgate.net
Quantum Chemical Calculations , such as Density Functional Theory (DFT), are used to investigate the electronic structure of the peptides. nih.govresearchgate.net These calculations can determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Such quantum mechanical approaches have been applied to the ocellatin family to predict their therapeutic potential and understand the electronic basis of their membrane-permeating efficacy. researchgate.netnih.gov
Together, these multi-scale computational approaches, from classical MD to quantum chemical calculations, provide a detailed picture of the structural and dynamic properties that govern the function of this compound. researchgate.net
Mechanisms of Action at the Molecular and Cellular Level
Interaction with Biological Membranes and Membrane Permeabilization
The primary mechanism by which many antimicrobial peptides, including ocellatins, exert their effects is through the disruption of microbial cell membranes. researchgate.netresearchgate.net Ocellatin-K1 interacts with the phospholipid bilayer of bacterial membranes, leading to increased permeability and, ultimately, cell lysis. researchgate.netnih.gov This interaction is a critical step for its antimicrobial activity. nih.gov Studies on related ocellatin peptides, such as ocellatin-F1, have demonstrated a direct correlation between their ability to interact with and form pores in membranes and their antimicrobial efficacy. nih.govscielo.br While this compound and its fragments, this compound(1–16) and this compound(1–21), have been noted to show weak antibacterial activity in some functional analyses, their fundamental interaction with membranes remains a key aspect of their biological profile. researchgate.netresearchgate.netnih.gov The process of membrane permeabilization allows for the influx and efflux of molecules, disrupting cellular homeostasis and leading to cell death. conicet.gov.ar In silico analyses of this compound have been conducted to model its membrane-permeating efficacy. researchgate.netnih.gov
Role of Physicochemical Parameters in Membrane Interaction: Cationicity, Hydrophobicity, and Amphipathicity
The interaction of this compound with biological membranes is governed by a combination of its physicochemical properties, including its net charge (cationicity), hydrophobicity, and the spatial arrangement of hydrophobic and hydrophilic residues (amphipathicity). nih.govresearchgate.net
Cationicity: Ocellatins are typically cationic peptides. nih.govresearchgate.net This positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. biointerfaceresearch.comconicet.gov.ar Computational analyses have shown that the net charge of ocellatin peptides, including this compound, is a significant factor in their membrane permeability. biointerfaceresearch.comresearchgate.netnih.gov For instance, this compound has a higher net charge compared to Ocellatin-1 due to the absence of a negatively charged glutamic acid at a specific position. biointerfaceresearch.com
Hydrophobicity: The hydrophobic residues of this compound facilitate its insertion into the hydrophobic core of the lipid bilayer. biointerfaceresearch.com The balance between hydrophobicity and cationicity is critical for selective toxicity towards microbial cells over host cells. researchgate.net
Amphipathicity: this compound, like other ocellatins, is predicted to form an amphipathic α-helix, particularly in a hydrophobic environment like a cell membrane. nih.govresearchgate.net This structure places hydrophobic amino acid residues on one side of the helix and hydrophilic (cationic) residues on the other. This arrangement is fundamental to its mechanism of action, allowing it to interact with both the aqueous environment and the lipid core of the membrane, thereby facilitating membrane disruption. researchgate.net
Table 1: Physicochemical Properties of Ocellatin Peptides
| Peptide | Net Charge | Hydrophobicity | Amphipathicity | Predicted Structure | Reference |
|---|---|---|---|---|---|
| This compound | Cationic | High | High | α-helical | nih.govbiointerfaceresearch.comresearchgate.net |
| Ocellatin-1 | Lower than K1 | High | High | α-helical | biointerfaceresearch.comresearchgate.net |
| Ocellatin-F1 | Higher than O-1 | High | High | α-helical | researchgate.netnih.gov |
Investigating Specificity Against Bacterial Cell Structures
The specificity of antimicrobial peptides like this compound towards bacterial cells over host cells is a key area of research. This selectivity is largely attributed to the differences in membrane composition between prokaryotic and eukaryotic cells. biointerfaceresearch.com Bacterial membranes are rich in anionic phospholipids, which electrostatically attract the cationic peptide. biointerfaceresearch.comconicet.gov.ar In contrast, eukaryotic cell membranes are typically zwitterionic, resulting in weaker interactions. biointerfaceresearch.com
Specifically, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a primary target for cationic peptides. conicet.gov.ar The interaction with LPS is often the initial step in the antimicrobial process against these bacteria. While functional analyses have shown that this compound(1–16) and this compound(1–21) exhibit weak antibacterial activity against strains like E. coli and S. aureus in standard minimum inhibitory concentration (MIC) assays, their structural features suggest a design for interacting with bacterial membranes. researchgate.netnih.govresearchgate.net For example, Ocellatin-VT, another peptide from the ocellatin family, showed significant activity against Gram-negative bacteria. researchgate.net The specific interactions of this compound with components of the bacterial cell wall and membrane continue to be an area of investigation, with in silico models providing insights into its potential for membrane penetration. researchgate.netnih.gov
Molecular Targets and Signaling Pathway Modulation (in vitro and in silico)
Beyond direct membrane disruption, this compound and its fragments have been shown to modulate specific cellular signaling pathways, particularly those related to the inflammatory response. researchgate.netresearchgate.net
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can induce a strong inflammatory response. researchgate.netconicet.gov.ar this compound(1–16) and this compound(1–21) have been demonstrated to be effective in counteracting LPS-induced effects in cellular models. researchgate.netnih.gov Specifically, they have been shown to impair the formation of reactive oxygen species (ROS) that are induced by LPS in microglia. researchgate.netnih.gov This suggests a direct or indirect interaction with LPS or its cellular receptors, leading to a dampening of the inflammatory cascade.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. researchgate.net Studies have shown that this compound(1–16) and this compound(1–21) can significantly prevent the activation of the NF-κB pathway in microglia that has been induced by LPS. researchgate.netnih.gov By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes, suggesting a potential anti-inflammatory or immunomodulatory role. researchgate.netsbfte.org.br
Endoplasmic Reticulum Stress: While direct studies on this compound and endoplasmic reticulum (ER) stress are limited, research on other antimicrobial peptides has shown that they can induce ER stress as part of their mechanism of action. researchgate.netbvsalud.orgnih.gov The localization of some AMPs to the ER can trigger an ER stress response, which can contribute to cell death. nih.gov Given that this compound fragments have been shown to protect hippocampal neurons from oxidative stress, a process often linked to ER stress, this remains a plausible area for future investigation. researchgate.netresearchgate.netbvsalud.org
Table 2: Summary of this compound's Molecular and Cellular Mechanisms
| Mechanism | Key Findings | References |
|---|---|---|
| Membrane Permeabilization | Interacts with and disrupts bacterial membranes, a primary antimicrobial action. | researchgate.netnih.govnih.govconicet.gov.ar |
| Role of Physicochemical Properties | Cationicity, hydrophobicity, and amphipathicity are crucial for membrane interaction. | nih.govbiointerfaceresearch.comresearchgate.netresearchgate.netnih.gov |
| Bacterial Cell Specificity | Preferentially targets negatively charged bacterial membranes over zwitterionic eukaryotic membranes. | biointerfaceresearch.comconicet.gov.ar |
| LPS-Induced Response Inhibition | Impairs LPS-induced reactive oxygen species (ROS) formation in microglia. | researchgate.netnih.gov |
| NF-κB Pathway Modulation | Prevents LPS-induced activation of the NF-κB signaling pathway. | researchgate.netnih.govsbfte.org.br |
| Endoplasmic Reticulum Stress | Potential involvement suggested by protective effects against oxidative stress, an area for further research. | researchgate.netbvsalud.orgnih.gov |
Structure Activity Relationship Sar Studies of Ocellatin K1 and Its Analogs
Systematic Analysis of Amino Acid Residues and Their Influence on Activity
While comprehensive systematic substitution analysis specifically for every residue in Ocellatin-K1 is not extensively documented in publicly available literature, significant insights can be drawn from comparative analyses within the broader ocellatin family. The ocellatins share conserved amino acid residues at specific positions, which are believed to be crucial for their structural integrity and function.
A review of the ocellatin family highlights a set of highly conserved residues, including Glycine (B1666218) at position 1 (G¹), Aspartic Acid at position 4 (D⁴), and Lysine residues at positions 7 (K⁷) and 11 (K¹¹). cpu-bioinfor.org These invariant residues are thought to form the structural and functional core of the peptides.
Hydrophobic and Hydrophilic Residues: The specific arrangement of hydrophobic and hydrophilic amino acids determines the amphipathic nature of the peptide, which is essential for membrane interaction and potential disruption. The balance and distribution of these residues are more critical than the exact amino acid composition. biointerfaceresearch.com Computational analyses comparing this compound with its analogs like Ocellatin-1, F1, and S1 have shown that net charge and hydrophobicity are key determinants of their potential to permeate membranes. biointerfaceresearch.com
Conserved Glycine and Aspartic Acid: The Glycine residue at the N-terminus (G¹) provides conformational flexibility, while the Aspartic Acid at position 4 (D⁴) contributes a negative charge that may be crucial for modulating the peptide's interaction with specific membrane components or preventing self-aggregation. cpu-bioinfor.org
The following table summarizes the key conserved residues across the ocellatin family and their putative functional significance, which is applicable to this compound.
| Residue Position | Conserved Amino Acid | Putative Functional Role |
| 1 | Glycine (G) | Provides conformational flexibility |
| 4 | Aspartic Acid (D) | Modulates peptide-membrane interaction, may prevent aggregation |
| 7 | Lysine (K) | Contributes to positive charge for electrostatic attraction |
| 11 | Lysine (K) | Contributes to positive charge for electrostatic attraction |
Impact of Peptide Length and C-Terminal Modifications on Bioactivity
The length of the peptide chain and modifications at the C-terminus are critical determinants of the biological activity of antimicrobial peptides, including this compound.
Research on peptides isolated from the cutaneous secretions of the amphibian Leptodactylus vastus led to the identification of two naturally occurring truncated fragments of this compound: a 16-amino acid fragment, this compound(1-16), and a 21-amino acid fragment, this compound(1-21). rcaap.ptnih.gov Functional analysis of these fragments revealed that they possess weak antibacterial activity. rcaap.ptnih.gov This finding suggests that the full 25-residue length of this compound is likely necessary for its complete antimicrobial potential. The C-terminal portion of the peptide, which is absent in these fragments, may be essential for stabilizing the peptide's secondary structure or for deeper insertion into the bacterial membrane.
In a study on related ocellatins from Leptodactylus labyrinthicus (Ocellatin-LB1, -LB2, and -F1), it was demonstrated that C-terminal residues significantly influence antimicrobial potency. nih.gov Ocellatin-F1, the longest of the three, showed the strongest and broadest spectrum of activity. nih.govscielo.br The removal of just a few C-terminal amino acids led to a reduction in bioactivity. nih.govscielo.br
Furthermore, C-terminal amidation is a common post-translational modification in many amphibian antimicrobial peptides and is known to enhance biological activity. nih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and enhance its interaction with bacterial membranes. nih.gov It also often confers increased resistance to degradation by host carboxypeptidases. nih.gov While the native this compound is a 25-residue peptide, synthetic and related ocellatins are often amidated at the C-terminus to improve their stability and activity. nih.gov
The table below details the known fragments of this compound and their observed bioactivities.
| Peptide | Sequence | Length (Residues) | Observed Bioactivity |
| This compound(1-16) | GVVDILKGAAKDLAGH | 16 | Weak antibacterial activity; impairs LPS-induced ROS formation. rcaap.ptnih.gov |
| This compound(1-21) | GVVDILKGAAKDLAGHLASKV | 21 | Weak antibacterial activity; impairs LPS-induced ROS formation. rcaap.ptnih.gov |
Rational Design of this compound Analogs for Enhanced Mechanistic Understanding
The rational design of peptide analogs involves making specific, purposeful changes to the amino acid sequence to probe the fundamentals of its mechanism of action or to enhance a desired biological activity. For this compound, this approach has been particularly insightful.
The discovery that the truncated analogs, this compound(1-16) and this compound(1-21), exhibit weak antibacterial activity but are effective in reducing reactive oxygen species (ROS) and inhibiting NF-kB activation in microglia, points towards a potentially significant immunomodulatory or antioxidant function. nih.govrcaap.ptnih.gov This finding is crucial as it suggests that different regions of the peptide may be responsible for different biological effects. The N-terminal and central portions of the peptide, present in these fragments, appear sufficient for the anti-inflammatory and antioxidant effects, whereas the full peptide is required for potent antibacterial action.
This dichotomy allows for the rational design of analogs aimed at separating these functions. For instance, analogs could be designed based on the this compound(1-21) sequence to optimize the antioxidant and anti-inflammatory properties while minimizing any residual cytotoxicity. Such peptides could be valuable tools for studying neuroinflammation. rcaap.ptnih.gov Conversely, to enhance antimicrobial activity, analogs could be designed by modifying the C-terminal region of the full-length this compound, for example, by increasing its hydrophobicity or cationicity to improve membrane disruption.
The study of these naturally occurring fragments serves as a form of reverse rational design, providing a mechanistic understanding that the peptide may not function solely as a direct antimicrobial agent but also as a modulator of the host's innate immune response. mdpi.com
Computational and In Silico Approaches in SAR Analysis
Computational methods are invaluable for dissecting the SAR of peptides like this compound, offering insights that complement experimental data. These approaches can predict the structural and electronic properties that govern bioactivity.
While specific QSAR models exclusively for this compound are not prominent in the literature, the principles of QSAR are implicitly used in the computational analysis of the ocellatin family. researchgate.net QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For ocellatins, key descriptors would include net charge, hydrophobicity, hydrophobic moment, and helicity. biointerfaceresearch.com A comparative computational analysis of this compound and its close relatives (Ocellatin-1, F1, and S1) modeled their 3D structures and calculated these physicochemical properties to predict their membrane permeability and therapeutic potential. researchgate.net Such studies form the basis of predictive QSAR, suggesting that properties like a lower net charge in Ocellatin-1 compared to this compound could influence its interaction with bacterial membranes. biointerfaceresearch.com
Density Functional Theory (DFT) and other quantum chemical methods have been applied to the ocellatin family, including this compound, to investigate their electronic properties at a sub-atomic level. researchgate.net These calculations provide information about the distribution of electrons within the peptide and can be used to predict its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Theoretical Implications and Future Research Directions
Ocellatin-K1 as a Scaffold for Rational Peptide Design and Modification
The molecular architecture of this compound and its parent family, the ocellatins, makes it an excellent scaffold for rational peptide design. nih.gov The modularity and adaptability of amphibian AMPs allow them to be systematically modified to enhance efficacy and safety. nih.gov Rational design leverages structure-activity relationship (SAR) studies to guide modifications of key physicochemical properties like cationicity, hydrophobicity, and amphipathicity to improve bioactivity. nih.gov
Researchers have designed numerous synthetic peptide analogs from ocellatins to improve their therapeutic potential. nih.gov For instance, an analog of ocellatin-4 (B1578491) was created by increasing its net positive charge from +1 to +6, which significantly improved its activity against plant pathogens. nih.gov Another example is the creation of a hybrid peptide, P3-Ll-2085, which combines the N-terminal region of an ocellatin with another peptide fragment to enhance its properties. nih.gov These examples underscore the principle that the ocellatin framework, including that of this compound, can be systematically altered to develop novel agents with tailored activities. nih.govnih.gov Key modifications often involve substituting amino acids to increase net positive charge, thereby enhancing interaction with anionic bacterial membranes, or incorporating aromatic residues like tryptophan to potentially increase membrane penetration. frontiersin.org
Application of Computational Biology and Bioinformatics in this compound Research
Computational biology and bioinformatics are indispensable tools for accelerating the study of this compound and its analogs, providing insights that are difficult to obtain through experimental methods alone. nih.gov These in silico techniques are used to predict structure, function, and therapeutic potential before undertaking costly and time-consuming synthesis and testing. nih.gov
A significant computational study modeled the three-dimensional structures of this compound, -1, and -S1 using the known structure of Ocellatin-F1 as a template. nih.govresearchgate.net This research employed a variety of computational analyses to compare the peptides:
In Silico Toxicity and Physicochemical Profiling: The study predicted that this compound and its relatives were non-toxic and non-hemolytic. nih.govresearchgate.net Further analysis of net charge, hydrophobicity, and hydrophobic moment was used to predict the membrane permeability of the peptides. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) was used to investigate the electronic structures of the peptides. nih.govresearchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helped predict the chemical reactivity and stability of the peptides, identifying them as suitable scaffolds for therapeutic development. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations were performed to analyze the structural stability and dynamics of the peptides. researchgate.net Trajectory analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) revealed the stability of the peptides' conformations over time. researchgate.net These simulations also tracked the retention of secondary structures, such as α-helices, which are crucial for the function of many AMPs. nih.govresearchgate.net
Bioinformatics databases like the Antimicrobial Peptide Database (APD) and the Database of Antimicrobial Resistance and Peptide-related information (DRAMP) are also crucial for comparing the sequences of new peptides with known AMPs, helping to classify them and predict their function. nih.gov
| Computational Tool/Method | Application in Ocellatin Research | Key Findings/Insights | Reference |
| Homology Modeling | Predicted 3D structure of this compound using Ocellatin-F1 as a template. | Enabled structural comparison and further computational analysis. | researchgate.net |
| In Silico Profiling | Assessed toxicity, net charge, and hydrophobicity. | Predicted this compound to be non-toxic with membrane-permeable properties. | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Calculated HOMO-LUMO energy gaps to predict chemical reactivity. | Identified ocellatin peptides as stable scaffolds for therapeutic design. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulated peptide stability and conformational changes over time. | Assessed structural stability (RMSD/RMSF) and retention of α-helical content. | researchgate.net |
| Bioinformatics Databases | Compared sequences with known AMPs (e.g., in APD, DRAMP). | Confirmed classification within the ocellatin family and identified conserved residues. | nih.gov |
Comparative Studies with Other Amphibian AMPs to Elucidate General Principles of Peptide Function
Comparing this compound with other amphibian AMPs is critical for uncovering the general principles that govern peptide function. Ocellatins are a family of peptides found exclusively in frogs of the Leptodactylus genus. nih.gov this compound has been identified in the skin secretions of Leptodactylus knudseni and Leptodactylus vastus. nih.gov
Sequence alignment and structural comparisons within the ocellatin family and with other AMP families reveal key insights:
Conserved Residues in Ocellatins: Comparisons of over two dozen ocellatins show that certain amino acid positions are highly conserved, particularly Glycine (B1666218) at position 1 (G¹), Aspartic Acid at position 4 (D⁴), and Lysine at positions 7 (K⁷) and 11 (K¹¹). nih.gov These conserved residues are believed to be crucial for maintaining the structural fold and biological activity characteristic of the ocellatin family. nih.gov
Influence of Specific Residues: The presence of a specific amino acid can significantly alter a peptide's properties. For example, many ocellatins, including this compound, have an Asparagine (Asn) at position 23, whereas others have a negatively charged Glutamic Acid (Glu) at this position. biointerfaceresearch.comconicet.gov.ar This single change can influence the peptide's isoelectric point and net charge, affecting its antimicrobial specificity and potency. biointerfaceresearch.comconicet.gov.ar
Comparison with Other AMP Families: The primary sequences of ocellatins show some similarity to other amphibian AMP families, such as brevinins and dermaseptins, suggesting a shared evolutionary heritage or convergent evolution of functional motifs. researchgate.net
Shared Peptides Across Species: this compound and Ocellatin-F1 are notable for being among the only ocellatins found in more than one frog species, suggesting a conserved and important defensive role within the L. pentadactylus group. nih.govscielo.brnih.gov
These comparative studies help build a library of structure-function relationships, allowing scientists to predict the activity of newly discovered peptides and to rationally design synthetic analogs with desired characteristics.
| Peptide/Family | Source Genus/Species | Key Comparative Feature with this compound | Reference |
| Ocellatin-1, -F1, -S1 | Leptodactylus | Similar 25-residue length; used in computational comparative studies. | nih.govresearchgate.net |
| Ocellatin-PT peptides | Leptodactylus pustulatus | Differ in charge and hydrophobicity due to specific amino acid substitutions (e.g., Glu23). | researchgate.netconicet.gov.ar |
| Brevinins | Rana | Family of amphibian AMPs with some sequence similarity to ocellatins. | researchgate.net |
| Dermaseptins | Phyllomedusa | Family of amphibian AMPs with some sequence similarity to ocellatins. | researchgate.net |
Exploring Novel Molecular Interactions and Mechanisms
While initially characterized by its antimicrobial and hemolytic activity, recent research has uncovered novel functions for this compound and its derivatives that are not related to direct killing of microbes. uniprot.orgnih.gov This research opens up new avenues for therapeutic applications.
A study on truncated fragments of this compound, specifically this compound(1–16) and this compound(1–21) isolated from Leptodactylus vastus, revealed fascinating new biological activities. nih.gov Although these shorter peptides showed only weak antibacterial activity, they demonstrated significant antioxidant and neuromodulatory effects in vivo and in vitro. nih.govresearchgate.net
Key findings on these novel mechanisms include:
Antioxidant Effects: In mice, treatment with these this compound fragments reduced levels of nitrite (B80452) and malondialdehyde (a marker of lipid peroxidation). nih.gov Simultaneously, they increased the enzymatic activity of superoxide (B77818) dismutase (SOD) and the concentration of glutathione, which are key components of the cellular antioxidant defense system. nih.govresearchgate.net
Anti-inflammatory and Neuromodulatory Effects: The peptides were effective at impairing the activation of NF-kB and the formation of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in microglia cells. nih.gov When hippocampal neurons were treated with media from these activated microglia, the presence of the this compound fragments reduced oxidative stress in the neurons. nih.govresearchgate.net
These findings suggest that this compound, or fragments thereof, can interact with molecular pathways involved in inflammation and oxidative stress. nih.gov This discovery of neuromodulatory properties points toward previously unexplored mechanisms and suggests that the peptide's biological role may be far more complex than just membrane disruption, with potential applications in treating neuroinflammatory conditions. nih.govresearchgate.net
Q & A
Q. What experimental models are most suitable for studying Ocellatin-K1's anti-inflammatory effects?
- Methodological Answer : Use LPS-induced in vitro models (e.g., microglia BV2 cells or hippocampal neurons) to quantify ROS suppression and NF-κB activation via assays like DCFH-DA for ROS and luciferase reporter systems for NF-κB. Include dose-response curves (e.g., 5–50 µM this compound) to establish potency thresholds. Validate results with Western blotting for phosphorylated IκBα or p65 .
Q. How can researchers determine the secondary structure of this compound under varying solvent conditions?
- Methodological Answer : Circular dichroism (CD) spectroscopy in trifluoroethanol (TFE) solutions (0–40% v/v) reveals conformational changes. For example, this compound(1-16) exhibits reduced negative ellipticity at 222 nm in 40% TFE, indicating α-helix stabilization. Compare with predictive algorithms like PEP-FOLD or I-TASSER to correlate experimental and computational structural data .
Q. What analytical techniques ensure peptide purity and stability in this compound studies?
- Methodological Answer : Employ reverse-phase HPLC (>95% purity threshold) and MALDI-TOF mass spectrometry for molecular weight verification. Stability assays in physiological buffers (pH 7.4, 37°C) over 24–72 hours, monitored via LC-MS, identify degradation products. Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy across cell models be resolved?
- Methodological Answer : Perform comparative transcriptomics (RNA-seq) of responsive vs. non-responsive cell lines to identify differential expression of toll-like receptors (TLR4) or downstream signaling mediators. Validate with siRNA knockdowns of candidate genes (e.g., MyD88) to isolate mechanism-specific effects. Meta-analysis of dose-dependent cytotoxicity (e.g., CC50 in HEK293 vs. RAW264.7 cells) clarifies cell-type selectivity .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Use alanine scanning mutagenesis to identify critical residues (e.g., Lys7, Gly12) for anti-inflammatory activity. Pair with molecular dynamics simulations (AMBER or GROMACS) to analyze helix stability and membrane interaction. Validate analogs via surface plasmon resonance (SPR) to measure binding affinity to LPS or TLR4/MD2 complexes .
Q. How can in silico modeling predict this compound's interaction with bacterial membranes?
- Methodological Answer : Apply coarse-grained molecular dynamics (MARTINI force field) to simulate peptide insertion into lipid bilayers (e.g., POPC/POPG membranes). Quantify parameters like hydrophobic thickness perturbation or lipid tail order parameters. Correlate with experimental data from fluorescence anisotropy (e.g., DPH probes) to validate membrane-disruptive activity .
Data Analysis & Validation
Q. What statistical frameworks address variability in this compound's dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill slopes >1 indicate cooperativity). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report variability as SEM ± confidence intervals (95% CI) and power analysis (α=0.05, β=0.2) to justify sample sizes .
Q. How should researchers validate this compound's specificity for NF-κB vs. other inflammatory pathways?
- Methodological Answer : Utilize phospho-specific flow cytometry (e.g., phospho-p65 vs. phospho-JNK/STAT3) in LPS-stimulated cells. Combine with pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB) to confirm target engagement. Cross-validate using ELISA for cytokine subsets (TNF-α, IL-6) to rule off-target effects .
Experimental Design Considerations
Q. What controls are essential in this compound bioactivity assays?
- Methodological Answer : Include LPS-only (positive control), untreated cells (negative control), and polymyxin B (LPS-neutralizing control). For cytotoxicity, use Triton X-100 (100% lysis) and untreated viability baselines. Normalize data to internal standards (e.g., ATP levels via CellTiter-Glo) to minimize plate-to-plate variability .
Q. How can cryo-EM resolve this compound's oligomeric state in solution?
- Methodological Answer : Prepare peptide samples (1–5 mg/mL) in ammonium acetate buffer (pH 6.8) and vitrify using liquid ethane. Acquire images at 200 kV with a K3 direct electron detector. Process data in RELION to generate 3D reconstructions, classifying particles by symmetry (e.g., C4 for tetramers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
